REACTION_CXSMILES
|
S([O:6][CH3:7])(OC)(=O)=O.[CH2:8]([N:10]([CH2:13][CH3:14])[CH:11]=[O:12])[CH3:9].[CH3:15][O-].[Na+]>CO>[N:10]([CH:11]([O:6][CH3:7])[O:12][CH3:15])([CH2:13][CH3:14])[CH2:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
985 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
790 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=O)CC
|
Name
|
sodium methylate
|
Quantity
|
7.8 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring, in the course of which the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 40°C
|
Type
|
STIRRING
|
Details
|
After the batch had been stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
DISTILLATION
|
Details
|
The methanol was then distilled from the crystal paste
|
Type
|
DISTILLATION
|
Details
|
The desired product was subsequently distilled off up to a bath temperature of 170°C under 10 mm Hg
|
Type
|
DISTILLATION
|
Details
|
was then fractionally distilled through a column
|
Type
|
CUSTOM
|
Details
|
of 1.4074 were obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |